N-(3-hydroxyphenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

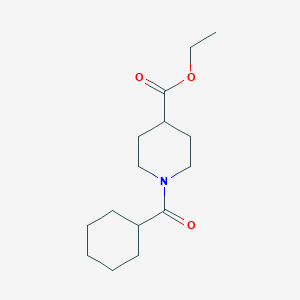

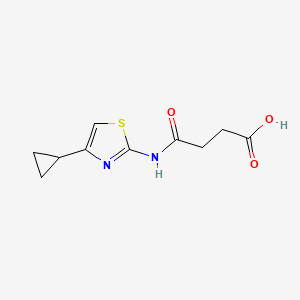

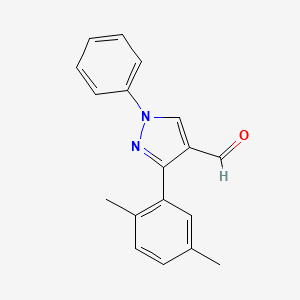

N-(3-hydroxyphenyl)furan-2-carboxamide (also known as NF-2) is a small molecule that was first discovered in the late 1990s. It is a member of the furan family and has been extensively studied for its potential therapeutic uses. NF-2 has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study a range of biological processes.

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including N-(3-hydroxyphenyl)furan-2-carboxamide, have been recognized for their significant antibacterial activity . They have been used in the realm of medicinal chemistry to create numerous innovative antibacterial agents . This is particularly important in the context of increasing microbial resistance to currently available antimicrobial medicines .

Antifungal Agents

Coumarin compounds, which share a similar structure to furan derivatives, have been used as fungicides . The introduction of carboxamide and sulfonamide moieties in a coumarin core has led to the discovery of novel derivatives with potential fungicidal activity . Some of these compounds have shown potential activities against six phytopathogenic fungi .

Anti-cancer Potential

Some furan derivatives, including carbamothioyl-furan-2-carboxiamide derivatives, have been synthesized and screened for their anti-cancer activities . This suggests that N-(3-hydroxyphenyl)furan-2-carboxamide could also have potential anti-cancer applications.

Anti-virus Activity

Coumarin derivatives, which are structurally similar to furan derivatives, have shown a variety of biological activities, including anti-virus activity . This suggests that N-(3-hydroxyphenyl)furan-2-carboxamide could also be explored for potential antiviral applications.

Antioxidant Activity

Coumarin derivatives have also been recognized for their antioxidant activity . Given the structural similarity, N-(3-hydroxyphenyl)furan-2-carboxamide could potentially exhibit antioxidant properties.

Herbicidal Activity

Coumarin derivatives have been found to have herbicidal activity . This suggests that N-(3-hydroxyphenyl)furan-2-carboxamide could also be explored for potential herbicidal applications.

Mechanism of Action

Target of Action

N-(3-hydroxyphenyl)furan-2-carboxamide, also known as N-(3-hydroxyphenyl)-2-furamide, is a compound with potential therapeutic applications .

Biochemical Pathways

Furan derivatives, in general, have been noted for their wide range of biological and pharmacological properties, suggesting that they may interact with multiple pathways .

properties

IUPAC Name |

N-(3-hydroxyphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-9-4-1-3-8(7-9)12-11(14)10-5-2-6-15-10/h1-7,13H,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMLYZBIXTXDLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356747 |

Source

|

| Record name | N-(3-hydroxyphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxyphenyl)furan-2-carboxamide | |

CAS RN |

55679-22-6 |

Source

|

| Record name | N-(3-hydroxyphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)

![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)